

YK11 vs. Dihydrotestosterone (DHT): A Comparative Analysis of Anabolic Potency

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anabolic potency of the novel selective androgen receptor modulator (SARM) **YK11** and the endogenous androgen dihydrotestosterone (DHT). The information presented is based on preclinical in vitro data and is intended for an audience engaged in research and drug development.

Executive Summary

YK11, a synthetic steroidal SARM, has demonstrated significantly greater anabolic potency in vitro compared to dihydrotestosterone (DHT), a key androgenic hormone.[1][2] While both compounds interact with the androgen receptor (AR), YK11 exhibits a unique dual mechanism of action that contributes to its enhanced myogenic activity.[3][4] In addition to being a partial agonist of the androgen receptor, YK11 is a potent inducer of follistatin, a protein that inhibits myostatin, a negative regulator of muscle growth.[1][3][4][5][6] This distinct pathway allows YK11 to promote muscle differentiation and growth more effectively than DHT, which does not induce follistatin expression.[5][7][8][9][10]

Comparative Data: In Vitro Myogenic Differentiation

The following table summarizes the key findings from in vitro studies comparing the effects of **YK11** and DHT on muscle cell differentiation.



Parameter	YK11	Dihydrotestost erone (DHT)	Key Findings	Reference
Myogenic Regulatory Factors (MRFs) Induction	More significant induction of MyoD, Myf5, and myogenin.	Induces MRFs, but to a lesser extent than YK11.	YK11 is more potent in initiating the myogenic differentiation program.	[7][9][11]
Follistatin (Fst) Expression	Significantly increases the expression of follistatin.	Does not induce follistatin expression.	This is a key differentiator in the anabolic mechanism of YK11.	[5][7][8][9][10]
Myogenic Differentiation of C2C12 Myoblasts	Potently induces myogenic differentiation.	Induces myogenic differentiation.	YK11's effect is reversible by an anti-follistatin antibody, highlighting the importance of this pathway.	[7][9][11]
Anabolic Activity in Muscle Cells	Exhibits stronger anabolic activity.	Standard androgenic anabolic activity.	In vitro studies on muscle precursor cells show YK11 to be more potent.	[1]

Mechanisms of Action: A Tale of Two Androgenic Compounds

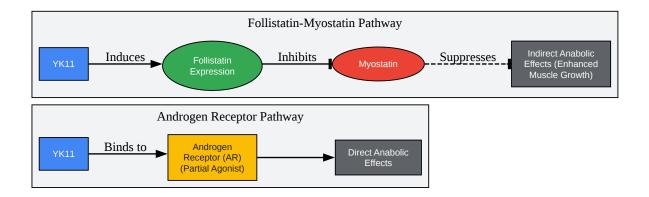
While both **YK11** and DHT exert their anabolic effects through the androgen receptor, their downstream signaling pathways diverge significantly.

Dihydrotestosterone (DHT): The Classical Androgenic Pathway

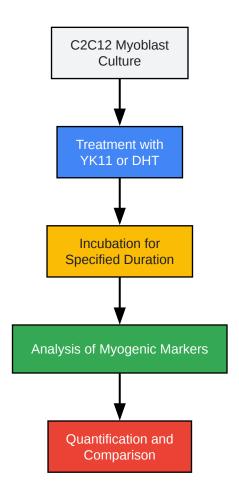


DHT, a potent metabolite of testosterone, is a full agonist of the androgen receptor. Its mechanism for promoting muscle growth is primarily through the direct activation of the AR, leading to the transcription of target genes that increase protein synthesis and muscle cell proliferation.









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- To cite this document: BenchChem. [YK11 vs. Dihydrotestosterone (DHT): A Comparative Analysis of Anabolic Potency]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15541510#comparing-the-anabolic-potency-of-yk11-with-dihydrotestosterone-dht]

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